molecular formula C6H6F3N3O B11787213 N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)acetamide

N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)acetamide

Cat. No.: B11787213
M. Wt: 193.13 g/mol
InChI Key: QYHVTFWYNPSHSE-UHFFFAOYSA-N
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Description

N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)acetamide is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . The trifluoromethyl group can be introduced using trifluoromethyl ketones, which are valuable synthetic targets . The final step involves the acetamide formation through amide-bond formation reactions .

Industrial Production Methods

Industrial production methods for N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)acetamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like bromine, reducing agents such as hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds .

Scientific Research Applications

N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-containing pyrazoles and acetamides. Examples include:

Uniqueness

N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)acetamide is unique due to its specific combination of the trifluoromethyl group, pyrazole ring, and acetamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C6H6F3N3O

Molecular Weight

193.13 g/mol

IUPAC Name

N-[1-(trifluoromethyl)pyrazol-4-yl]acetamide

InChI

InChI=1S/C6H6F3N3O/c1-4(13)11-5-2-10-12(3-5)6(7,8)9/h2-3H,1H3,(H,11,13)

InChI Key

QYHVTFWYNPSHSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN(N=C1)C(F)(F)F

Origin of Product

United States

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